
Ganolucidic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganolucidic acid A is a natural compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to the triterpenoid class of natural products, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ganolucidic acid A involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wheat straw, which provide the necessary nutrients for optimal growth and triterpenoid production. Advanced biotechnological methods, including genetic engineering and fermentation, are employed to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Ganolucidic acid A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. Also explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and longevity
Mechanism of Action
The mechanism of action of ganolucidic acid A involves multiple molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB pathway.
Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Ganolucidic acid A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
Lucidenic Acid A: Shares structural similarities but differs in its specific functional groups and bioactivity.
Ganoderic Acid A: Another triterpenoid with distinct pharmacological properties, including hepatoprotective and anti-diabetic effects.
Lucidenic Acid G, H, I, J, O, and R: These compounds have similar core structures but vary in their substituents and biological activities
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
XRXBNTYHQXKSAO-SXTFGQQDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



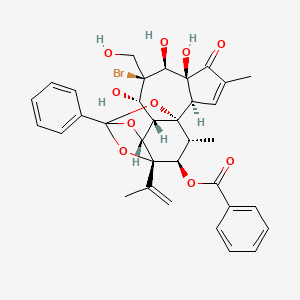
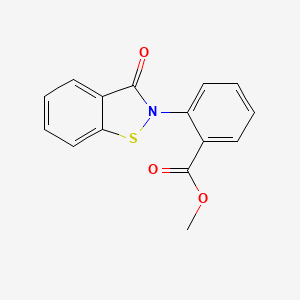
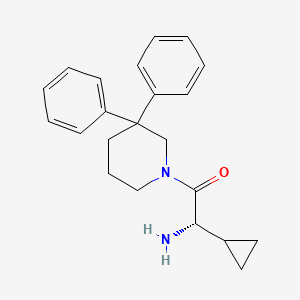


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
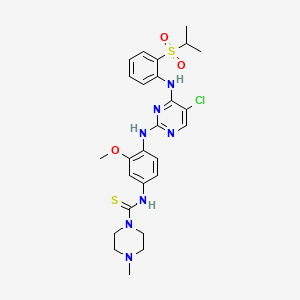
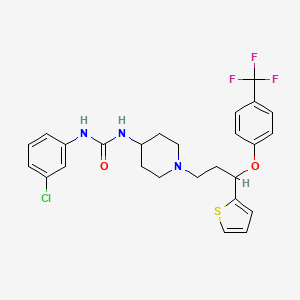
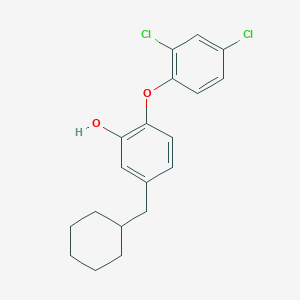
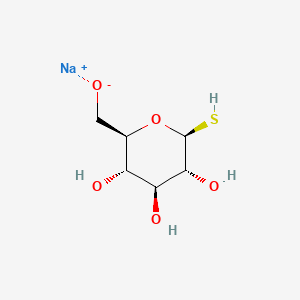
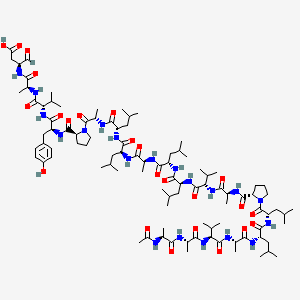
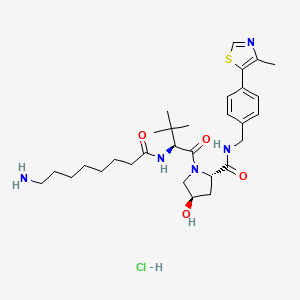
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
